molecular formula C16H19N3O3 B2915473 N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-4-(prop-2-enamido)benzamide CAS No. 2361585-01-3

N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-4-(prop-2-enamido)benzamide

Cat. No.: B2915473
CAS No.: 2361585-01-3
M. Wt: 301.346
InChI Key: IJTIGKMLZJCIFW-ZDUSSCGKSA-N
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Description

N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-4-(prop-2-enamido)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-4-(prop-2-enamido)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative.

    Attachment of the Benzamide Core: The benzamide core can be introduced through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Enamide Side Chain: The enamide side chain can be added via a Heck reaction or a similar cross-coupling reaction, using palladium catalysts and appropriate alkene precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-4-(prop-2-enamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted benzamides with various functional groups attached to the benzene ring or the amide nitrogen.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-4-(prop-2-enamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: A simpler analog with a similar core structure but lacking the pyrrolidinone and enamide groups.

    N-methyl-N-phenylbenzamide: Another analog with a phenyl group instead of the pyrrolidinone and enamide groups.

    N-methyl-N-(2-pyridyl)benzamide: Contains a pyridyl group, offering different electronic properties compared to the pyrrolidinone and enamide groups.

Uniqueness

N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-4-(prop-2-enamido)benzamide is unique due to its combination of a pyrrolidinone ring, a benzamide core, and an enamide side chain. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-14(20)17-12-6-4-11(5-7-12)16(22)19(2)10-13-8-9-15(21)18-13/h3-7,13H,1,8-10H2,2H3,(H,17,20)(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTIGKMLZJCIFW-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC(=O)N1)C(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCC(=O)N1)C(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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